
BPIC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BPIC is an anti-tumor agent. It acts by inhibiting inflammation and scavenging free radicals.
Wissenschaftliche Forschungsanwendungen
1. Advanced Coating Materials
Research by Czachor-Jadacka et al. (2021) developed blocked polyisocyanates (bPIC) as a crosslinking agent for hydrophobic and low-temperature curing powder coatings. This study is significant for the synthesis of advanced materials, providing insights into creating hydrophobic and high scratch-resistant coatings cured at lower temperatures (Czachor-Jadacka et al., 2021).
2. Biophotonic Imaging in Infectious Disease Research
Andreu et al. (2010) highlighted the use of biophotonic imaging (BPI) in studying infectious diseases. This technique allows non-invasive detection of microorganisms within living animals, offering a significant advantage in understanding disease progression and developing therapeutic strategies (Andreu, Zelmer, & Wiles, 2010).
3. Psychosocial Interventions in Cancer Therapy
A study by Oh and Kim (2010) tested the effects of a brief psychosocial intervention using CD-ROM (BPIC) on patients with cancer receiving adjuvant therapy. The intervention improved aspects like fighting spirit and self-care behaviors, demonstrating the potential of multimedia in clinical oncology settings (Oh & Kim, 2010).
4. Biophotoelectrochemistry for Energy and Environmental Applications
Ye et al. (2021) discussed biophotoelectrochemistry (BPEC), an interdisciplinary field combining bioelectrochemistry and photoelectrochemistry. This research is crucial for sustainable green chemistry and waste minimization, with applications in energy production and environmental protection (Ye et al., 2021).
5. Chemical Research on Grid with BPEL
Wei et al. (2008) explored the use of BPEL in automating the experiment process in chemical research. This method enhances the efficiency of chemical research by utilizing distributed resources on the Grid (Wei et al., 2008).
6. Biophotovoltaics for Sustainable Energy
McCormick et al. (2015) reviewed biophotovoltaic systems (BPVs) using oxygenic photosynthetic organisms for light energy conversion. This research is vital for sustainable energy production, offering alternatives to traditional fuel sources (McCormick et al., 2015).
7. Black Phosphorus in Photonic Applications
Guo et al. (2016) demonstrated the potential of black phosphorus (BP) in photonic applications, particularly in mid-infrared photodetectors. This research contributes to the development of advanced photonic devices like sensors and imaging systems (Guo et al., 2016).
Eigenschaften
CAS-Nummer |
1444382-92-6 |
|---|---|
Produktname |
BPIC |
Molekularformel |
C27H20N2O5 |
Molekulargewicht |
452.46 |
IUPAC-Name |
Benzyl 1-[4-hydroxy-3- (methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3 |
InChI-Schlüssel |
QTOJFNFWYFXKQT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C(C3=CC=C(O)C(C(OC)=O)=C3)=N1)NC4=C2C=CC=C4)OCC5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPIC; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
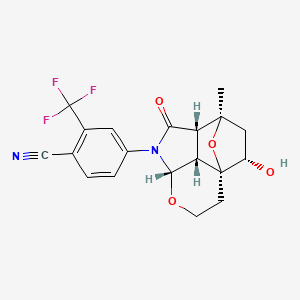
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
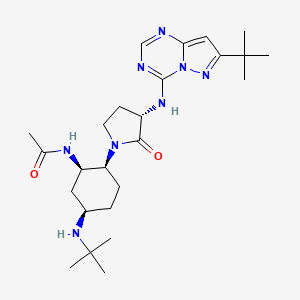
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
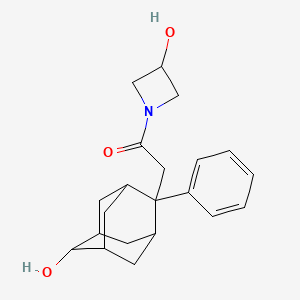
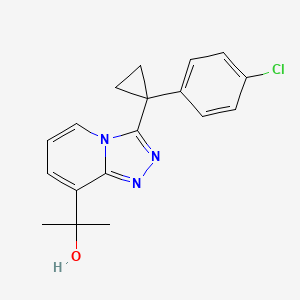
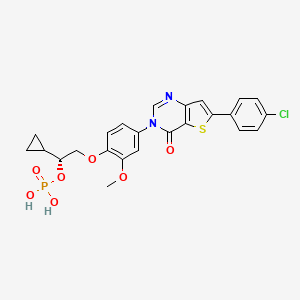
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
